Enantiomeric Configuration Purity vs. (R)-Enantiomer and Racemate
The (2S)‑enantiomer possesses a defined absolute configuration confirmed by the chiral InChI Key (t5-;;/m0../s1) and is supplied at ≥97 % achiral purity . In contrast, the (R)‑enantiomer (CAS 2173052‑69‑0) is listed by multiple suppliers with purity spanning 95–98 %, but neither a minimum enantiomeric excess nor a specific rotation is routinely provided . The racemic mixture, lacking stereochemical specification, is unsuitable for chiral applications. This discrepancy places the (2S)‑dihydrochloride as the only enantiomer with readily verifiable configurational identity for asymmetric synthesis.
| Evidence Dimension | Stereochemical purity and identity assurance |
|---|---|
| Target Compound Data | ≥97% achiral purity; absolute (S)-configuration certified by InChI Key |
| Comparator Or Baseline | (R)-enantiomer: achiral purity 95–98%, no specified enantiomeric excess; racemate: undefined |
| Quantified Difference | Equivalent achiral purity but opposite configuration; only the (S)-enantiomer offers guaranteed stereochemical identity |
| Conditions | Vendor specifications (Aladdin, ChemicalBook) |
Why This Matters
Using the incorrect enantiomer can lead to inactive or toxic products; verified (S)-configuration ensures reproducibility in chiral GMP or discovery syntheses.
